molecular formula C15H28O2 B13053688 6-(3,3,5-Trimethylcyclohexyloxy)hexanal

6-(3,3,5-Trimethylcyclohexyloxy)hexanal

Cat. No.: B13053688
M. Wt: 240.38 g/mol
InChI Key: WYBYVBQJCHKSCH-UHFFFAOYSA-N
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Description

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a cyclohexane ring substituted with three methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,3,5-Trimethylcyclohexyloxy)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: 6-(3,3,5-Trimethylcyclohexyloxy)hexanoic acid.

    Reduction: 6-(3,3,5-Trimethylcyclohexyloxy)hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,3,5-Trimethylcyclohexyloxy)hexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

6-(3,3,5-trimethylcyclohexyl)oxyhexanal

InChI

InChI=1S/C15H28O2/c1-13-10-14(12-15(2,3)11-13)17-9-7-5-4-6-8-16/h8,13-14H,4-7,9-12H2,1-3H3

InChI Key

WYBYVBQJCHKSCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCCCCCC=O

Origin of Product

United States

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